Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety linked to a morpholine ring, which is further connected to a benzothiophene structure. The presence of these diverse functional groups makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the benzothiophene carboxylate under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety may bind to certain enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the benzothiophene structure may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetamide: Shares the quinoxaline and morpholine moieties but differs in the acetamide group.
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate: Contains the morpholine ring but lacks the quinoxaline and benzothiophene structures.
Uniqueness
Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of quinoxaline, morpholine, and benzothiophene moieties. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-{[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The compound's molecular formula is C25H30N4O3S, indicating a rich structural framework that includes:
- Quinoxaline moiety : Known for its ability to interact with various biological targets.
- Morpholine ring : Enhances solubility and bioavailability.
- Benzothiophene structure : Contributes to stability and reactivity.
The unique combination of these structural features positions the compound as a significant candidate in medicinal chemistry, particularly for cancer and inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis may include:
- Formation of the quinoxaline derivative through cyclization reactions.
- Introduction of the morpholine ring via nucleophilic substitution.
- Coupling with benzothiophene to form the final product.
These synthetic routes can be optimized using advanced techniques such as continuous flow reactors to enhance yield and purity.
Pharmacological Properties
This compound exhibits several notable pharmacological effects:
-
Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been reported to have an IC50 range from 23.2 to 49.9 μM against various cancer cell lines . The mechanism involves cell cycle arrest at the G2/M phase and S phase, indicating interference with DNA synthesis and repair mechanisms.
Compound IC50 (μM) Mechanism of Action Ethyl 2-{...} 23.2 - 49.9 Induces apoptosis; cell cycle arrest Control (e.g., 5-FU) Varies Standard chemotherapy agent - Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating specific pathways involved in inflammation. This is crucial for conditions such as arthritis or chronic inflammatory diseases.
- Neuroprotective Potential : Emerging evidence suggests that derivatives of benzothiophene can exhibit neuroprotective effects against neurodegenerative diseases by inhibiting certain enzymes related to neuronal damage .
Case Studies
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Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant increase in apoptotic markers and a decrease in cell viability compared to untreated controls .
- Results : Flow cytometry analysis revealed a substantial increase in cells arrested at the G2/M phase after treatment with Ethyl 2-{...}.
- Toxicity Assessment : Evaluations on liver enzyme levels indicated that the compound could mitigate hepatotoxicity associated with conventional chemotherapeutic agents like 5-FU . This suggests a potential for safer therapeutic applications.
Properties
Molecular Formula |
C25H30N4O3S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N4O3S/c1-4-31-25(30)21-17-9-5-8-12-20(17)33-24(21)28-22-23(29-13-15(2)32-16(3)14-29)27-19-11-7-6-10-18(19)26-22/h6-7,10-11,15-16H,4-5,8-9,12-14H2,1-3H3,(H,26,28) |
InChI Key |
CFDBVIKOKVOMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CC(OC(C5)C)C |
Origin of Product |
United States |
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